molecular formula C25H24N2O3S B2938271 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide CAS No. 950269-54-2

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide

Cat. No. B2938271
CAS RN: 950269-54-2
M. Wt: 432.54
InChI Key: DWIOYJDXERYHKD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and structural motifs, including a thiazole ring, a furan ring, and aromatic rings with methoxy and methyl substituents. These structural features suggest that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The thiazole and furan rings, for example, are common structures in organic chemistry and methods for their synthesis are well-established . The methoxy and methyl groups could be introduced through various alkylation reactions .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings suggests a rigid, three-dimensional structure. The methoxy and methyl substituents on the benzyl and phenyl rings, respectively, could have significant effects on the compound’s physical and chemical properties, as could the propanamide group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The thiazole and furan rings, along with the amide group, are likely to be sites of reactivity. Additionally, the compound could undergo reactions typical of aromatic systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups suggests that it might have moderate to high solubility in polar solvents .

Scientific Research Applications

Photodynamic Therapy Potential

  • The compound shows promise in photodynamic therapy, particularly in cancer treatment. Its properties as a photosensitizer, characterized by good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, are significant for Type II mechanisms in photodynamic therapy, potentially making it a valuable Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

  • Some derivatives of the compound have demonstrated significant anticancer activity. Notably, the compound 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone was identified as highly active against the glioblastoma U-87 cell line, indicating potential efficacy in treating certain cancer types (Tumosienė et al., 2020).

Antimicrobial Properties

  • A series of related compounds have exhibited significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Flucanazole. This suggests potential application in developing new antimicrobial treatments (Helal et al., 2013).

DNA Protective Ability

  • Certain derivatives, specifically compound 3A and 4A, have shown high DNA protective ability against oxidative damage. This attribute is particularly relevant in pharmacology for the development of drugs that can protect DNA from oxidative stress (Gür et al., 2020).

Leukotriene Inhibitory Activity

  • Some derivatives have been found to inhibit leukotriene B(4), which is significant in addressing inflammation and cancer. For instance, one study found a specific compound that showed potent and selective inhibition for the human BLT(2) receptor, which is a promising lead for treating pancreatic cancer and inflammation (Kuramoto et al., 2008).

Inhibition of Tubulin Polymerization

  • Certain derivatives have shown the ability to bind to the colchicine site of tubulin, thereby inhibiting cancer cell growth. This points to potential use in cancer therapy, particularly due to their apoptosis-inducing and vascular disrupting properties (Romagnoli et al., 2015).

Future Directions

Further studies could be conducted to synthesize this compound and investigate its properties and potential applications. Given its complex structure, it could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c1-17-3-7-19(8-4-17)23-13-11-21(30-23)12-14-24(28)27-25-26-16-22(31-25)15-18-5-9-20(29-2)10-6-18/h3-11,13,16H,12,14-15H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIOYJDXERYHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)CCC(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide

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